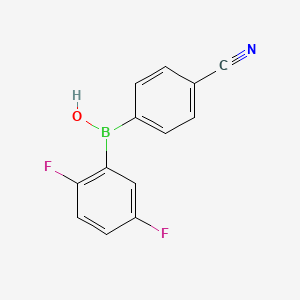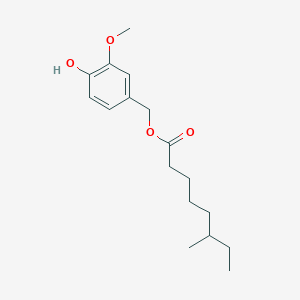![molecular formula C15H21O5P B12594032 Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate CAS No. 583027-78-5](/img/structure/B12594032.png)
Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate is an organic compound that belongs to the class of phosphoric acid esters. This compound is characterized by the presence of a phosphate group attached to a phenyl ring, which is further substituted with an allyloxy group and an ethenyl group. The compound’s structure imparts unique chemical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate typically involves the reaction of diethyl phosphorochloridate with 2-(prop-2-en-1-yloxy)phenylacetylene under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can also be employed to facilitate the reaction. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenols.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The allyloxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or ammonia.
Major Products Formed
Oxidation: Formation of diethyl phosphate and 2-hydroxyphenylacetylene.
Reduction: Formation of diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethyl phosphate.
Substitution: Formation of diethyl 1-{2-[(substituted)phenyl}ethenyl phosphate derivatives.
Scientific Research Applications
Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate group can mimic natural phosphate substrates, allowing the compound to inhibit or activate enzymatic pathways. The allyloxy and ethenyl groups contribute to the compound’s binding affinity and specificity, enabling it to modulate biological processes effectively.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethyl phosphate: Similar structure but with an ethyl group instead of an ethenyl group.
Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}methyl phosphate: Contains a methyl group instead of an ethenyl group.
Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}propyl phosphate: Features a propyl group instead of an ethenyl group.
Uniqueness
Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate is unique due to its combination of a phosphate group with an allyloxy and ethenyl substitution on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
583027-78-5 |
|---|---|
Molecular Formula |
C15H21O5P |
Molecular Weight |
312.30 g/mol |
IUPAC Name |
diethyl 1-(2-prop-2-enoxyphenyl)ethenyl phosphate |
InChI |
InChI=1S/C15H21O5P/c1-5-12-17-15-11-9-8-10-14(15)13(4)20-21(16,18-6-2)19-7-3/h5,8-11H,1,4,6-7,12H2,2-3H3 |
InChI Key |
UMWFTWSHXCNRCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=C)C1=CC=CC=C1OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
![N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]butan-1-amine](/img/structure/B12593959.png)
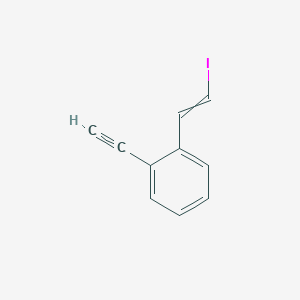

![3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12593973.png)
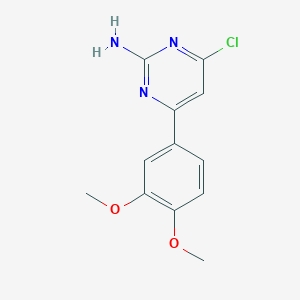
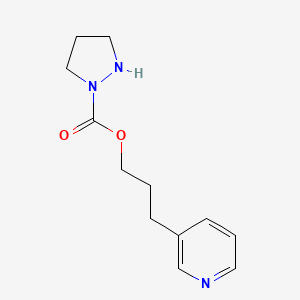
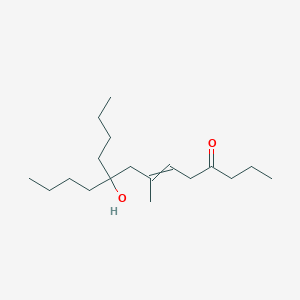
![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene](/img/structure/B12594009.png)
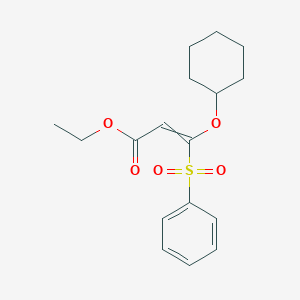
![N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B12594018.png)
